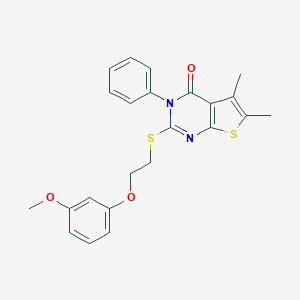
2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidines with different substituents. For example:
- 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE lies in its specific combination of functional groups, which confer distinct properties and potential uses.
Properties
Molecular Formula |
C23H22N2O3S2 |
|---|---|
Molecular Weight |
438.6g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N2O3S2/c1-15-16(2)30-21-20(15)22(26)25(17-8-5-4-6-9-17)23(24-21)29-13-12-28-19-11-7-10-18(14-19)27-3/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
IDPFBFUAJJDJMG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCCOC3=CC=CC(=C3)OC)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCCOC3=CC=CC(=C3)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















